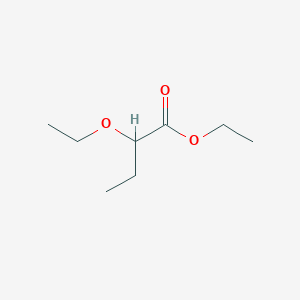

ethyl 2-ethoxybutanoate

Description

Ethyl 2-ethoxybutanoate (C₈H₁₆O₃) is an ester derivative of butanoic acid featuring an ethoxy substituent at the 2-position of the butanoyl chain. This compound is structurally characterized by its ester functional group (-COO-) and ether (-O-) linkage, which influence its physical properties, reactivity, and applications in organic synthesis and industrial formulations.

Properties

IUPAC Name |

ethyl 2-ethoxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-7(10-5-2)8(9)11-6-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIDNGPTLWWCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285207 | |

| Record name | Butanoic acid, 2-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209803-41-8 | |

| Record name | Butanoic acid, 2-ethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209803-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl 2-ethoxybutanoate can be synthesized through several methods:

Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For ethyl 2-ethoxybutanoate, the reaction would involve 2-ethoxybutanoic acid and ethanol.

SN2 Reaction: Another method involves the nucleophilic substitution reaction where a carboxylate ion reacts with a primary alkyl halide.

Chemical Reactions Analysis

Ethyl 2-ethoxybutanoate undergoes various chemical reactions:

Hydrolysis: In the presence of an acid or base, ethyl 2-ethoxybutanoate can be hydrolyzed to produce 2-ethoxybutanoic acid and ethanol.

Reduction: This ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: Ethyl 2-ethoxybutanoate can undergo transesterification reactions where it reacts with another alcohol to form a different ester and ethanol.

Scientific Research Applications

Ethyl 2-ethoxybutanoate has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis. Its reactivity makes it useful in various chemical reactions and processes.

Biology: In biological research, it can be used to study ester hydrolysis and enzyme activity related to esterases.

Medicine: While not directly used as a drug, its derivatives and related compounds can be explored for pharmaceutical applications.

Industry: It is used in the production of fragrances, flavors, and as a solvent in coatings and inks

Mechanism of Action

The mechanism of action of ethyl 2-ethoxybutanoate in chemical reactions typically involves nucleophilic acyl substitution. In hydrolysis, for example, a nucleophile (water or hydroxide ion) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the alcohol and form the carboxylic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃)

- Structural Differences: Ethyl 2-methoxybenzoate incorporates a methoxy (-OCH₃) group on an aromatic benzene ring, contrasting with ethyl 2-ethoxybutanoate’s aliphatic ethoxy (-OCH₂CH₃) substituent.

- Physical Properties: Property Ethyl 2-Methoxybenzoate Ethyl 2-Ethoxybutanoate (Inferred) Molecular Weight 180.20 g/mol ~162.19 g/mol Solubility in Ethanol Miscible Likely miscible (ester polarity) Applications Flavoring agent, fragrance Potential solvent or intermediate

- Reactivity: The aromatic methoxy group in ethyl 2-methoxybenzoate enhances resonance stabilization, reducing electrophilic substitution reactivity compared to the aliphatic ethoxy group in ethyl 2-ethoxybutanoate, which may undergo hydrolysis more readily .

Ethyl 2-Amino-4-Hydroxybutanoate (C₆H₁₃NO₃)

- Structural Differences: This compound features amino (-NH₂) and hydroxyl (-OH) groups at positions 2 and 4, respectively, introducing hydrogen-bonding capacity absent in ethyl 2-ethoxybutanoate.

- Safety and Handling: Ethyl 2-amino-4-hydroxybutanoate requires stringent safety protocols due to its reactive functional groups, whereas ethyl 2-ethoxybutanoate’s lack of polar groups may reduce toxicity risks .

Ethyl 2-Hydroxy-3-Methylbutanoate (C₇H₁₄O₃)

- Structural Differences: A hydroxyl (-OH) and methyl (-CH₃) group at positions 2 and 3 distinguish this compound from ethyl 2-ethoxybutanoate.

- Applications: Used in flavor industries for fruity notes due to its volatility and hydroxyl group. Ethyl 2-ethoxybutanoate’s ethoxy group may reduce volatility, making it less suitable for fragrances .

Data Table: Comparative Analysis of Key Esters

Research Findings and Methodological Considerations

- Similarity Assessment: Computational methods for compound similarity (e.g., Tanimoto coefficients) prioritize functional groups and topology. Ethyl 2-ethoxybutanoate’s ethoxy group aligns it more with nonpolar esters, while amino/hydroxy variants cluster with bioactive molecules .

- Environmental Impact: Ethoxylated esters like ethyl 2-ethoxybutanoate may exhibit lower critical micelle concentrations (CMCs) compared to quaternary ammonium surfactants (e.g., BAC-C12 with CMC ~8 mM ), reducing environmental persistence.

Biological Activity

Ethyl 2-ethoxybutanoate is an organic compound belonging to the ester family, characterized by its pleasant odor and potential applications in various fields, including pharmaceuticals and organic synthesis. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Ethyl 2-ethoxybutanoate has the molecular formula and is typically synthesized through methods such as Fischer esterification or nucleophilic substitution reactions. The synthesis generally involves the reaction of 2-ethoxybutanoic acid with ethanol in the presence of a strong acid catalyst, achieving yields often exceeding 85% under optimized conditions.

Biological Activities

Research indicates that ethyl 2-ethoxybutanoate exhibits a range of biological activities, including but not limited to:

- Antimicrobial Properties : Some studies suggest that related compounds may possess antibacterial activity against various pathogens.

- Enzyme Interaction : It has been utilized in biological research to study ester hydrolysis and enzyme activity related to esterases, which are crucial for metabolic processes.

- Potential Pharmaceutical Applications : While not directly used as a drug, derivatives of ethyl 2-ethoxybutanoate are being explored for their potential in drug development and medicinal chemistry .

The mechanism of action for ethyl 2-ethoxybutanoate primarily involves nucleophilic acyl substitution. In hydrolysis reactions, a nucleophile (such as water) attacks the carbonyl carbon, forming a tetrahedral intermediate that eventually leads to the release of ethanol and formation of the corresponding carboxylic acid.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Fischer Esterification | Reaction of acid with alcohol in acidic conditions | >85% |

| SN2 Reaction | Nucleophilic substitution with carboxylate ion | Variable |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of ethyl 2-ethoxybutanoate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a potential for developing new antimicrobial agents based on this compound's structure.

- Enzyme Studies : Research focused on the hydrolysis kinetics of esters revealed that ethyl 2-ethoxybutanoate serves as an effective substrate for studying esterases. The findings highlighted its utility in understanding enzyme mechanisms and kinetics in biological systems.

Q & A

Q. What are the standard synthetic routes for ethyl 2-ethoxybutanoate, and how can reaction conditions be optimized?

Methodological Answer: Ethyl 2-ethoxybutanoate is typically synthesized via esterification of 2-ethoxybutanoic acid with ethanol, catalyzed by sulfuric acid or immobilized lipases. Key steps include:

- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) are cost-effective but may require neutralization. Enzymatic catalysts (e.g., Candida antarctica lipase B) offer higher selectivity under mild conditions .

- Reaction Optimization : Use a molar ratio of 1:1.2 (acid:ethanol) to drive equilibrium. Monitor conversion via gas chromatography (GC) or FTIR for real-time tracking of ester bond formation .

- Purification : Distillation under reduced pressure (e.g., 80–100°C at 15 mmHg) minimizes thermal degradation. Purity can be assessed using GC with flame ionization detection (FID) .

Q. Which spectroscopic techniques are most effective for characterizing ethyl 2-ethoxybutanoate, and how should data be interpreted?

Methodological Answer:

Q. How can thermodynamic properties (e.g., boiling point, solubility) of ethyl 2-ethoxybutanoate be experimentally determined?

Methodological Answer:

- Boiling Point : Use a micro-boiling point apparatus under reduced pressure to avoid decomposition. Compare observed values with predictive models (e.g., Antoine equation) .

- Solubility : Conduct shake-flask experiments in water, ethanol, and hexane at 25°C. Quantify saturation via UV-Vis spectroscopy or gravimetric analysis .

- Data Validation : Cross-reference results with databases like NIST Chemistry WebBook or PubChem, noting discrepancies due to isomerism or impurities .

Advanced Research Questions

Q. How can reaction mechanisms for ethyl 2-ethoxybutanoate synthesis be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Replace hydroxyl protons in 2-ethoxybutanoic acid with deuterium. A KIE >1 indicates a rate-limiting proton transfer step in acid-catalyzed esterification .

- Labeling with ¹⁸O : Introduce ¹⁸O in ethanol or water. Analyze products via mass spectrometry to trace oxygen incorporation, distinguishing between nucleophilic acyl substitution and concerted mechanisms .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate transition states and compare activation energies for acid vs. enzyme-catalyzed pathways .

Q. What methodologies resolve contradictions in spectral data (e.g., NMR shifts) between experimental and theoretical predictions?

Methodological Answer:

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding’s impact on chemical shifts.

- Conformational Analysis : Use NOESY or ROESY to identify dominant conformers influencing shift discrepancies .

- Theoretical Refinement : Adjust computational parameters (e.g., solvent model, basis set) in Gaussian or ORCA to align calculated shifts with experimental data .

Q. How do solvent polarity and proticity influence the stability and reactivity of ethyl 2-ethoxybutanoate in nucleophilic acyl substitution?

Methodological Answer:

- Polar Protic Solvents (e.g., H₂O) : Accelerate hydrolysis via hydrogen bonding to the carbonyl oxygen. Monitor via pH-stat titration or HPLC .

- Polar Aprotic Solvents (e.g., DMF) : Stabilize transition states in SN₂ mechanisms. Use Eyring plots to correlate dielectric constant with activation entropy .

- Solvent-Free Conditions : Evaluate green chemistry metrics (e.g., E-factor) by comparing yield and waste in solvent-free vs. traditional syntheses .

Q. What strategies validate computational models (e.g., QSAR, MD simulations) for predicting ethyl 2-ethoxybutanoate’s environmental fate?

Methodological Answer:

- QSAR Validation : Train models on datasets (e.g., EPA’s ECOTOX) for biodegradation half-life. Use leave-one-out cross-validation to assess predictive power .

- MD Simulations : Simulate hydrolysis in explicit water using GROMACS. Compare trajectory snapshots with experimental kinetic data .

- Uncertainty Quantification : Apply Monte Carlo methods to parameterize rate constants, reporting confidence intervals for degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.